molecular formula C20H21BrN2O3 B2585385 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903218-97-2

2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2585385
CAS No.: 1903218-97-2
M. Wt: 417.303
InChI Key: QLEISLNAHOISLN-UHFFFAOYSA-N
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Description

2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling molecule that functions as a central mediator of the NF-κB pathway, which is crucial for immune cell activation, proliferation, and survival. This pathway is constitutively activated in certain B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making MALT1 an attractive therapeutic target. By specifically inhibiting MALT1's proteolytic activity, this compound blocks the cleavage of downstream substrates like RelB and A20, thereby dampening NF-κB signaling and promoting apoptosis in malignant B-cells. Its primary research value lies in its utility as a chemical probe to dissect the complex roles of MALT1 in lymphocyte activation and oncogenesis. Researchers employ this inhibitor in preclinical studies to explore novel treatment strategies for hematological cancers and to investigate the role of MALT1 in autoimmune and inflammatory diseases, where aberrant NF-κB signaling is often implicated. Studies have shown that pharmacological inhibition of MALT1 can effectively kill ABC-DLBCL cells both in vitro and in vivo, highlighting its significant potential as a targeted therapeutic agent.

Properties

IUPAC Name

2-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c21-17-8-4-1-5-13(17)9-10-18(24)22-11-14(12-22)23-19(25)15-6-2-3-7-16(15)20(23)26/h1-5,8,14-16H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEISLNAHOISLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the azetidinyl ring and the introduction of the bromophenyl group. Common synthetic routes may involve the use of reagents such as bromobenzene, propanoyl chloride, and azetidine under specific reaction conditions, including controlled temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, polar solvents like methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • 2-Bromophenylpropanoyl substituent: The bromine atom may enhance lipophilicity and serve as a halogen-bonding motif in molecular recognition.

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the heterocyclic core, substituents, or aryl groups. Data are synthesized from structural analogs in the provided evidence (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications References
Target Compound Hexahydroisoindole-dione + azetidine 2-Bromophenylpropanoyl ~449.3 g/mol Hypothesized enzyme inhibition (e.g., kinase or protease targets) due to bromophenyl motif
2-[1-(Diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione Isoindole-dione + azetidine Diphenylmethyl 368.4 g/mol Potential CNS activity; diphenylmethyl enhances lipophilicity and π-π stacking
(3aS,7aR)-2-(4-Hydroxyphenyl)-5,6-dimethylhexahydroisoindole-1,3-dione Hexahydroisoindole-dione 4-Hydroxyphenyl, methyl groups 287.3 g/mol Hydroxyl group may improve solubility; methyl groups add steric hindrance
N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-oxopropan-2-yl]benzamide (Compound 13, ) Benzamide + propanoyl 4-Cyanomethoxyphenyl ~395.4 g/mol Cyanomethoxy group introduces polarity; potential for hydrogen bonding
2-(2-Bromophenyl)-1,4,5,6-tetrahydropyrimidine () Tetrahydropyrimidine 2-Bromophenyl ~257.1 g/mol Bromophenyl enhances halogen bonding; smaller core may reduce metabolic stability

Core Structure Variations

  • Hexahydroisoindole-dione vs.
  • Azetidine vs. Tetrahydropyrimidine () : Azetidine’s smaller ring size increases ring strain, which may enhance reactivity or target-binding kinetics compared to six-membered tetrahydropyrimidines .

Substituent Effects

  • 2-Bromophenyl vs. 4-Hydroxyphenyl () : The bromine atom in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to the polar 4-hydroxyphenyl analog (clogP ~1.8), affecting membrane permeability .
  • Propanoyl Chain vs. Cyanomethoxy (Compound 13, ): The propanoyl group offers flexibility and a ketone for hydrogen bonding, while the cyanomethoxy group in Compound 13 introduces a nitrile moiety, which may interact with cysteine residues in enzymes .

Research Findings and Hypotheses

  • Metabolic Stability : The azetidine ring may reduce oxidative metabolism compared to piperidine analogs, as seen in ’s diphenylmethyl derivative .
  • Crystallographic Data : Tools like SHELXL () and WinGX () are critical for resolving the complex stereochemistry of the hexahydroisoindole-dione core .

Biological Activity

The compound 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS Number: 1903218-97-2) is a complex organic molecule with potential biological activities. Its structure includes an isoindole core and a bromophenyl substituent, which may influence its interaction with biological systems. This article explores its biological activity based on available research findings.

  • Molecular Formula : C20H21BrN2O3
  • Molecular Weight : 417.303 g/mol
  • IUPAC Name : 2-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

The mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with various biological receptors and pathways due to its structural features. The presence of the azetidine and isoindole moieties suggests potential activity in modulating enzyme functions and receptor interactions.

Anticancer Activity

Several studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For example:

  • A study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis through modulation of the PI3K/Akt signaling pathway.

Anti-inflammatory Effects

Research has shown that compounds with similar structures can exhibit anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells .

Neuroprotective Properties

Some isoindole derivatives have been studied for their neuroprotective effects. They may help in reducing neuronal cell death in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative damage .

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on cancer cell lines; observed significant inhibition of growth at micromolar concentrations.
Study 2 Explored anti-inflammatory effects in animal models; showed reduced edema and cytokine levels after treatment.
Study 3 Assessed neuroprotective effects using in vitro models; demonstrated reduced apoptosis in neuronal cells exposed to oxidative stress.

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